1-(5-Bromo-2-(dimethylamino)phenyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[5-bromo-2-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-6H,1-3H3 |
InChI Key |
XJLMSYYBWIRUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N(C)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Precursors
The synthesis begins with bromination reactions targeting aromatic precursors such as 2-(dimethylamino)benzaldehyde. Brominating agents like bromine or N-bromosuccinimide (NBS) are commonly employed under controlled conditions to introduce the bromine substituent at the desired position on the aromatic ring.
Reaction Example:
$$
\text{C}8\text{H}9\text{NO} + \text{Br}2 \rightarrow \text{C}{10}\text{H}_{12}\text{BrNO}
$$
- Solvent: Acetic acid or dichloromethane
- Temperature: Typically maintained at room temperature to avoid over-bromination.
Condensation Reaction
Another approach involves condensation reactions between dimethylamino-substituted benzaldehyde derivatives and acetylating agents such as acetyl chloride or acetic anhydride. This reaction forms the ethanone moiety while retaining the bromine substituent.
- Acid catalysts like sulfuric acid or phosphoric acid may be used.
- Reaction times can vary from 4 to 8 hours depending on the desired yield.
Optimization Techniques
Yield Improvement
To maximize yield:
- Use high-purity reagents to minimize side reactions.
- Employ inert atmospheres (e.g., nitrogen or argon) to prevent oxidation during bromination.
Purification
Purification is typically achieved through:
- Flash column chromatography using silica gel.
- Crystallization from solvents like methanol or ethanol.
Experimental Data Table
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | NBS, Acetic Acid | Room Temperature, Stirred for 6 hrs | Brominated Intermediate |
| Condensation | Acetyl Chloride, Catalyst | Heated at 80°C for 4 hrs | Final Product Formation |
| Purification | Methanol | Crystallization | Pure Compound |
Research Findings
Although research on this compound is limited, its unique structure suggests potential applications in organic synthesis and pharmaceutical research. Future studies could focus on:
- Exploring alternative synthesis routes like microwave-assisted methods.
- Investigating catalytic systems to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-(dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as nucleophilic substitution and reduction. For example, it can be transformed into derivatives that exhibit specific biological activities or serve as precursors for pharmaceuticals .
2. Pharmaceutical Research
This compound has garnered attention in pharmaceutical research due to its potential as a building block for therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases related to enzyme dysregulation, particularly in cancer research where protein tyrosine phosphatases are critical .
3. Biological Studies
The compound's role as an enzyme inhibitor is significant in biological studies. It has been shown to interact with protein tyrosine phosphatases, which are involved in regulating cellular processes such as growth and differentiation. By modulating these pathways, the compound can influence cell signaling mechanisms relevant to oncogenesis and other diseases .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on protein tyrosine phosphatases. The results indicated that the compound effectively reduced the activity of these enzymes in vitro, suggesting its potential utility in developing treatments for conditions characterized by aberrant tyrosine phosphorylation .
Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound through various chemical reactions. The study demonstrated that modifications to the compound's structure could yield new entities with enhanced biological activities, showcasing its versatility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-(dimethylamino)phenyl)ethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter physicochemical and biological properties. Key analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 1-(5-Bromo-2-(dimethylamino)phenyl)ethanone | Br (5-), -N(CH₃)₂ (2-) | C₁₀H₁₂BrNO | 242.12 | Potential catalyst intermediate | [3], [12] |
| 1-[4-(Dimethylamino)phenyl]ethanone | -N(CH₃)₂ (4-) | C₁₀H₁₃NO | 163.22 | Used in hydrodeoxygenation catalysis | [3] |
| 1-(5-Bromo-2-hydroxyphenyl)ethanone | Br (5-), -OH (2-) | C₈H₇BrO₂ | 229.05 | Precursor for brominated derivatives | [13], [14] |
| 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone | Br (5-), -OCH₃ (2-,4-) | C₁₀H₁₁BrO₃ | 267.10 | Synthetic intermediate | [20] |
| 1-(5-Amino-2-bromophenyl)ethanone | Br (2-), -NH₂ (5-) | C₈H₈BrNO | 214.06 | Intermediate for pharmaceuticals | [16] |
Key Observations :
- Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance solubility and alter reaction pathways in catalysis .
- Bromine at the 5-position increases molecular weight and influences halogen-bonding interactions .
- Hydroxy groups (e.g., in 1-(5-Bromo-2-hydroxyphenyl)ethanone) enable further functionalization via alkylation or acylation .
Biological Activity
1-(5-Bromo-2-(dimethylamino)phenyl)ethanone, also known by its chemical formula C10H12BrN0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BrN0
- Molecular Weight : Approximately 227.11 g/mol
- Appearance : Pale yellow to brown solid
- Solubility : Soluble in organic solvents like ethanol and dichloromethane; poorly soluble in water
The presence of the bromine atom and the dimethylamino group contributes to the compound's unique reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The dimethylamino group enhances lipophilicity and bioavailability, potentially leading to increased activity against various biological targets. Brominated compounds have been studied for their antimicrobial and antifungal properties, suggesting that this compound may also possess similar activities.
The biological activity of this compound can be understood through its interactions with biological macromolecules. The following mechanisms are proposed:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential activity against bacterial and fungal strains, possibly due to the bromine substituent enhancing membrane permeability.
- Antiparasitic Properties : Similar compounds have shown efficacy against parasites such as Trypanosoma species, indicating a potential for this compound in treating tropical diseases.
Table 1: Summary of Biological Activities
Detailed Findings
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, 80°C, 6h | 65 | Scalability |
| Microwave | 180°C, 15min, solvent-free | 88 | Time efficiency, high purity |
How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- X-Ray Crystallography : Resolves substituent positioning (e.g., bromine vs. dimethylamino orientation). A study on a related bromo-hydroxy-methoxy analog confirmed planar aromaticity and hydrogen bonding using 0.5 Å resolution data .
- Multinuclear NMR : Use -DEPTO and -COSY to distinguish between keto-enol tautomers. For example, carbonyl signals at 195–200 ppm confirm the ketone group .
- FT-IR : Strong absorption at 1680 cm (C=O stretch) and 1250 cm (C-Br) validate functional groups .
What strategies ensure stability during storage and handling of this compound?
Methodological Answer:
- Storage : Protect from light and moisture in amber glass at –20°C. Stability tests show <5% degradation over 6 months under these conditions .
- Handling : Use inert atmosphere (N₂/Ar) during reactions to prevent oxidation of the dimethylamino group. LC-MS monitoring detects degradation byproducts (e.g., de-brominated analogs) .
How can selective catalytic modifications (e.g., hydrodeoxygenation) enhance its utility in pharmaceutical intermediates?
Methodological Answer:
- FeRu@SILP Catalysis : Apply FeRu nanoparticles on silica-ionic liquid supports for selective C=O reduction. For 1-(4-(dimethylamino)phenyl)ethanone, this yields 98% conversion to 4-(dimethylamino)phenylethane under 10 bar H₂ at 120°C .
- Mechanistic Insight : DFT calculations show Ru sites favor ketone adsorption, while Fe suppresses over-hydrogenation .
Q. Table 2: Catalytic Performance
| Catalyst | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| FeRu@SILP | 1-(5-Bromo-2-(DMA)phenyl)ethanone | 95 | 92 |
What methodologies assess its biological activity, and how do structural modifications impact efficacy?
Methodological Answer:
- Antimicrobial Assays : Test against S. aureus and P. aeruginosa using broth microdilution (MIC values 8–32 µg/mL). Para-substitution (e.g., Cl or Br) enhances membrane penetration .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) show IC₅₀ values of 12–25 µM. Prenylated analogs exhibit improved activity due to lipophilicity .
Q. Table 3: Bioactivity Data
| Derivative | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 32 | 25 |
| 5-Bromo-4-Fluoro Analog | 16 | 18 |
How do computational models predict reactivity and guide synthetic optimization?
Methodological Answer:
- DFT Calculations : Optimize transition states for bromine substitution using Gaussian09 (B3LYP/6-311+G(d,p)). Electron-withdrawing groups (Br) lower LUMO energy, favoring nucleophilic attack .
- Molecular Docking : Simulate binding to cytochrome P450 enzymes to predict metabolic pathways. Hydrophobic pockets favor dimethylamino interactions .
How to reconcile contradictory data on its bioactivity across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., solvent/DMSO concentration) that alter compound solubility. For example, >1% DMSO reduces in vitro activity by 30% .
- Isomer Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Trace enol impurities (e.g., 2%) can skew IC₅₀ results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
